Cas no 2172262-66-5 (5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid)

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid structure
2172262-66-5 structure
商品名:5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid
CAS番号:2172262-66-5
MF:C28H32N2O5
メガワット:476.564087867737
CID:6122572
PubChem ID:165564908

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid
    • EN300-1555512
    • 2172262-66-5
    • 5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
    • インチ: 1S/C28H32N2O5/c1-18(26(31)30-20-10-6-9-19(16-20)27(32)33)8-7-15-29-28(34)35-17-25-23-13-4-2-11-21(23)22-12-3-5-14-24(22)25/h2-6,10-14,18-20,25H,7-9,15-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)
    • InChIKey: XNXBMIQTWSAVOM-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCCC(C)C(NC1C=CCC(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 476.23112213g/mol
  • どういたいしつりょう: 476.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 761
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1555512-1.0g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
2172262-66-5
1g
$3368.0 2023-06-05
Enamine
EN300-1555512-250mg
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
2172262-66-5
250mg
$3099.0 2023-09-25
Enamine
EN300-1555512-2500mg
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
2172262-66-5
2500mg
$6602.0 2023-09-25
Enamine
EN300-1555512-0.5g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
2172262-66-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1555512-1000mg
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
2172262-66-5
1000mg
$3368.0 2023-09-25
Enamine
EN300-1555512-0.1g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
2172262-66-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1555512-2.5g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
2172262-66-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1555512-100mg
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
2172262-66-5
100mg
$2963.0 2023-09-25
Enamine
EN300-1555512-5000mg
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
2172262-66-5
5000mg
$9769.0 2023-09-25
Enamine
EN300-1555512-0.25g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]cyclohex-3-ene-1-carboxylic acid
2172262-66-5
0.25g
$3099.0 2023-06-05

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid 関連文献

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acidに関する追加情報

Introduction to 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic Acid (CAS No. 2172262-66-5)

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid, identified by its CAS number 2172262-66-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structure of this molecule is characterized by its complex arrangement of functional groups, which contributes to its unique chemical and biological properties.

The molecular structure of 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid includes a cyclohexane ring, an amide linkage, and an aromatic fluorenyl moiety. The presence of these elements not only imparts stability to the molecule but also enhances its potential for interactions with biological targets. Specifically, the fluorenyl group is known for its ability to improve the solubility and bioavailability of compounds, while the amide group is often involved in the formation of hydrogen bonds, a critical factor in drug-receptor interactions.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target various diseases, including cancer and inflammatory disorders. The compound 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid has been investigated for its potential role in these therapeutic contexts. Studies have suggested that this molecule may exhibit inhibitory effects on certain enzymes and receptors that are implicated in disease pathogenesis. For instance, preliminary research indicates that it may interfere with the activity of kinases, which are often overactive in cancer cells.

The synthesis of 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in constructing the complex framework of this molecule. These methods not only enhance the efficiency of the synthesis but also allow for the introduction of specific functional groups with high precision.

One of the key aspects of working with 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidocyclohex-3-ene-1-carboxylic acid is its stability under various conditions. This stability is essential for both laboratory studies and potential clinical applications. Researchers have found that this compound remains stable during storage and handling, which simplifies its use in experimental settings. Additionally, its solubility profile allows it to be easily formulated into solutions or suspensions for further testing.

The pharmacological properties of 5-5-(9H-fluoren -9 - ylmethoxycarbonyl) amino - 2 - methylpentanamidocyclohex - 3 - ene - 1 - carboxylic acid have been the focus of numerous studies. These investigations have revealed potential mechanisms by which this compound may exert its effects on biological systems. For example, it has been hypothesized that the fluorenyl group may enhance binding affinity to target proteins, while the amide group could facilitate interactions with nucleic acids or other biomolecules.

In vitro studies have shown that 5 - 5 - ((9H - fluorene - 9 - ylmethoxycarbonyl) amino) - 2 - methylpentanamidocyclohex - 3 - ene - 1 - carboxylic acid can modulate the activity of certain enzymes involved in cell signaling pathways. These pathways are critical for regulating various cellular processes, including proliferation, differentiation, and apoptosis. By targeting these enzymes, the compound may be able to disrupt abnormal signaling patterns that are associated with diseases such as cancer.

The potential therapeutic applications of 5 - 5 - ((9H-fluorene - 9-y lmxthox ycarb onyl) amino) - 2-methylpentanam idocycl ohexane -- ene--carb ox ylic ac id extend beyond oncology. Research has also explored its effects on inflammatory conditions, where it may inhibit the production of pro-inflammatory cytokines or modulate immune responses. These findings suggest that this compound could be a valuable tool in developing treatments for autoimmune diseases or chronic inflammation.

The safety profile of 5 -- ( ( -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- ) ) p >

The development o f new dr ugs requires rigorous testing to ensure their safety and efficacy . Preliminary toxicology studies on p >

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have shown that i t i s well-tolerated at relevant doses . However , further studies are needed to fully understand i ts long-term s afety profile . These studies will include evaluations o f acute and chronic toxicity , as well as assessments o f potential side effects . By conducting these experiments , researchers can gather essential data to support i ts future use i n clinical settings . p >

The regulatory landscape for new pharmaceutical compounds is stringent , requiring comprehensive data to support their approval . The synthesis , characterization , and pharmacological evaluation o f p >

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have been conducted i n accordance with regulatory guidelines . This includes detailed documentation o f synthetic procedures , analytical testing , and preclinical studies . Such adherence ensures tha t th e compoun d meets th e necessary standards f or further development . p >

The collaboration between academic researchers and pharmaceutical companies has been instrumental i n advancing th e study o f p >

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These partnerships allow f or shared resources , expertise , and funding , which accelerates th e pace o f discovery . By working together , researchers can overcome challenges more efficiently and bring novel therapeutics to patients who need them . p >

The future o f drug development relies on innovative approaches and interdisciplinary collaboration . The study o f p >

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represents a promising direction i n this endeavor . As research continues , new insights into its mechanisms o f action and therapeutic potential will emerge . These advancements will contribute to th e broader effort to develop effective treatments f or various diseases . p >

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